(1-Isopropylpiperidin-4-yl)methanol
Overview
Description
“(1-Isopropylpiperidin-4-yl)methanol” is a useful reagent in the synthesis of Histamine H3 receptor antagonist . It is also known as “(1-propan-2-ylpiperidin-4-yl)methanol” and has the CAS number 280774-03-0 .
Synthesis Analysis
The synthesis of “(1-Isopropylpiperidin-4-yl)methanol” involves several stages. One method involves the use of oxalyl dichloride and dimethyl sulfoxide in dichloromethane at 0°C for 0.166667h. This is followed by the addition of “(1-Isopropyl-piperidin-4-yl)-methanol” in dichloromethane at 0°C for 2.25h. Finally, triethylamine is added in dichloromethane for 0.166667h .Molecular Structure Analysis
The molecular formula of “(1-Isopropylpiperidin-4-yl)methanol” is C9H19NO . The molecule contains a total of 30 bonds. There are 11 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis
“(1-Isopropylpiperidin-4-yl)methanol” is a solid compound . Its molecular weight is 157.25 g/mol .Relevant Papers The relevant papers on “(1-Isopropylpiperidin-4-yl)methanol” highlight its importance in the field of drug discovery . For instance, a series of new diphenyl (piperidine-4-yl) methanol derivatives were prepared and evaluated for their antiproliferative activity against HT-29, HeLa, MCF-7 and HepG2 cell lines via MTT assay .
Scientific Research Applications
Synthetic Chemistry Applications
- The compound and its derivatives serve as valuable intermediates in synthetic chemistry, contributing to the development of biomimetic chelating ligands. These ligands mimic biological molecules and can be used in various chemical processes, including catalysis and metal ion sequestration (Ryan B. Gaynor, Baylee N. McIntyre, Sidney E. Creutz, 2023).
- It plays a role in the synthesis of complex organic structures, demonstrating the versatility of methanol derivatives in facilitating diverse chemical transformations (K. Kobayashi, Taketoshi Kozuki, M. Konishi, T. Suzuki, Miyuki Tanmatsu, H. Konishi, 2011).
Material Science Applications
- Methanol derivatives, including "(1-Isopropylpiperidin-4-yl)methanol," are used in the development of materials with unique properties, such as spin-state transition materials. These materials have applications in memory storage, sensors, and switches (L. J. K. Cook, M. Halcrow, 2015).
Biochemical Applications
- Methanol and its derivatives are employed as solvents and reactants in biochemical studies, including enzyme catalysis and the study of membrane dynamics. For example, methanol affects lipid dynamics in biological membranes, which has implications for understanding cell membrane structure and function (Michael H. L. Nguyen, Michael DiPasquale, Brett W. Rickeard, Christopher B. Stanley, Elizabeth G. Kelley, D. Marquardt, 2019).
properties
IUPAC Name |
(1-propan-2-ylpiperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKOJXQVRBGEES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456848 | |
Record name | (1-Isopropylpiperidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isopropylpiperidin-4-yl)methanol | |
CAS RN |
280774-03-0 | |
Record name | (1-Isopropylpiperidin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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